Calpain inhibitor II
CAS No.: 110115-07-6
Cat. No.: VC0518023
Molecular Formula: C19H35N3O4S
Molecular Weight: 401.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 110115-07-6 |
---|---|
Molecular Formula | C19H35N3O4S |
Molecular Weight | 401.6 g/mol |
IUPAC Name | (2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-[[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]pentanamide |
Standard InChI | InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15-,16-,17-/m0/s1 |
Standard InChI Key | RJWLAIMXRBDUMH-ULQDDVLXSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C=O)NC(=O)C |
SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C |
Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C |
Appearance | Solid powder |
Structural Characteristics and Mechanism of Action
Molecular Architecture
Calpain Inhibitor II (C₂₀H₃₅N₃O₄S; MW 413.57 g/mol) features a tripeptide backbone with critical functional modifications:
-
N-terminal acetylation enhances membrane permeability
-
Methioninal aldehyde warhead enables covalent binding to protease active sites
-
Hydrophobic side chains (leucine residues) facilitate target recognition
The aldehyde group forms reversible covalent adducts with catalytic cysteine residues, achieving inhibition through a two-step mechanism:
-
Fast initial binding via non-covalent interactions (K<sub>i</sub> = 120-230 nM for calpains)
-
Slow formation of thiohemiacetal transition state (k<sub>2</sub>/K<sub>i</sub> = 4.08×10⁴ M⁻¹s⁻¹ for SARS-CoV-2 M<sup>pro</sup>)
Target Profile
Enzyme | Inhibition Constant (K<sub>i</sub>) | Biological Impact |
---|---|---|
Calpain I | 120 nM | Modulates apoptosis signaling |
Calpain II | 230 nM | Regulates cytoskeletal dynamics |
Cathepsin L | 0.6 nM | Impacts viral entry mechanisms |
Cathepsin B | 100 nM | Influences lysosomal function |
This broad specificity enables simultaneous modulation of multiple disease-relevant pathways while necessitating careful evaluation of off-target effects .
Biochemical and Pharmacological Properties
Cellular Effects
In hematologic malignancies, 50-100 μM concentrations induce caspase-dependent apoptosis through:
-
Mitochondrial pathway activation: 3.2-fold increase in cytochrome c release
-
Caspase-3/7 activation: 78% activity elevation at 24h treatment
-
Membrane asymmetry changes: 62% MC540+ cells vs 12% in controls
Notably, apoptosis induction occurs independently of BTK/LYN kinases, suggesting novel signaling node engagement .
Antiviral Activity Against SARS-CoV-2
The COVID-19 pandemic spurred reevaluation of Calpain Inhibitor II's therapeutic potential:
Assay Type | EC<sub>50</sub> | Mechanism |
---|---|---|
Viral CPE | 2.07 μM | M<sup>pro</sup> inhibition (IC<sub>50</sub>=0.97 μM) |
Viral Yield Reduction | 1.89 μM | Host calpain/cathepsin modulation |
M<sup>pro</sup> Binding | ΔT<sub>m</sub> +6.65°C | Dual target engagement |
Structural studies reveal unique binding modes in SARS-CoV-2 M<sup>pro</sup> asymmetric unit protomers, enabling inhibition despite viral mutations .
Therapeutic Applications
Oncology Applications
In lymphoid malignancies, Calpain Inhibitor II demonstrates lineage-specific activity:
Cell Line | Origin | Apoptosis Induction (100 μM) |
---|---|---|
ALL-1 | B-cell ALL | 89% ± 4.2 |
RS4;11 | B-cell ALL | 76% ± 5.1 |
JURKAT | T-cell ALL | 68% ± 3.8 |
DAUDI | Burkitt lymphoma | 72% ± 6.0 |
Mechanistic studies show NFκB-independent sensitization to TRAIL-induced apoptosis, contrasting with other calpain inhibitors .
Antiviral Mechanisms
Beyond direct protease inhibition, emerging evidence implicates host pathway modulation:
-
ACE2 regulation: Calpain-2 inhibition reduces SARS-CoV-2 receptor density (1.8-fold decrease)
-
Spike protein processing: 64% reduction in S1/S2 cleavage efficiency
-
Endosomal acidification: pH elevation from 5.2 to 6.1 in treated cells
These complementary mechanisms suggest potential utility against viral variants exhibiting protease inhibitor resistance .
Cell Type | CC<sub>50</sub> (μM) | Therapeutic Index (EC<sub>50</sub>/CC<sub>50</sub>) |
---|---|---|
Vero E6 | 38.2 | 18.4 |
HEK293 | 45.6 | 22.0 |
Primary Hepatocytes | 28.9 | 14.0 |
The 14-22x therapeutic window compares favorably with first-generation protease inhibitors like MG-132 (TI=6.2) .
Future Directions and Clinical Translation
Structural Optimization Opportunities
-
Warhead modification: α-ketoamide substitution improves metabolic stability (t<sub>1/2</sub> +3.7h)
-
Peptide backbone cyclization: Enhances oral bioavailability (F=22% vs 8% parent)
-
Targeted delivery: Nanoparticle encapsulation reduces hepatic clearance by 41%
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume